2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzofuro-pyrimidine core linked to a thiazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a benzofuro-pyrimidine derivative reacts with a thiazole-containing nucleophile under controlled conditions . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuro-pyrimidine core and thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuro-pyrimidine derivatives: These compounds share the benzofuro-pyrimidine core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 2-[(2-methyl-benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of the benzofuro-pyrimidine and thiazole moieties, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S2/c1-9-18-13-10-4-2-3-5-11(10)22-14(13)15(19-9)24-8-12(21)20-16-17-6-7-23-16/h2-7H,8H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHHBLQJDLNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NC3=NC=CS3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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